molecular formula C11H6BrFO2 B1518055 2-Bromo-5-(4-fluorobenzoyl)furan CAS No. 500365-83-3

2-Bromo-5-(4-fluorobenzoyl)furan

Cat. No.: B1518055
CAS No.: 500365-83-3
M. Wt: 269.07 g/mol
InChI Key: ZAQWJESRTXUXBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-5-(4-fluorobenzoyl)furan is an organic compound characterized by a bromine atom and a fluorobenzoyl group attached to a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-(4-fluorobenzoyl)furan typically involves the bromination of 5-(4-fluorobenzoyl)furan. This reaction can be carried out using bromine in the presence of a suitable solvent, such as dichloromethane, under controlled temperature conditions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques are often employed to achieve large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-5-(4-fluorobenzoyl)furan can undergo various chemical reactions, including:

  • Oxidation: The furan ring can be oxidized to form derivatives such as this compound-3-ol.

  • Reduction: Reduction reactions can lead to the formation of 2-bromo-5-(4-fluorobenzoyl)tetrahydrofuran.

  • Substitution: The bromine atom can be substituted with other groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophiles such as sodium iodide or potassium fluoride can be employed for substitution reactions.

Major Products Formed:

  • Oxidation: this compound-3-ol

  • Reduction: 2-bromo-5-(4-fluorobenzoyl)tetrahydrofuran

  • Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2-Bromo-5-(4-fluorobenzoyl)furan has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound can be used in the study of biological systems and pathways.

  • Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Bromo-5-(4-fluorobenzoyl)furan exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological activity.

Comparison with Similar Compounds

2-Bromo-5-(4-fluorobenzoyl)furan is unique due to its specific structural features. Similar compounds include:

  • 2-Bromofuran

  • 5-(4-Fluorobenzoyl)furan

  • 2-Bromo-5-(3-fluorobenzoyl)furan

These compounds share similarities in their furan ring structure but differ in the substituents attached to the ring, leading to variations in their chemical properties and applications.

Properties

IUPAC Name

(5-bromofuran-2-yl)-(4-fluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6BrFO2/c12-10-6-5-9(15-10)11(14)7-1-3-8(13)4-2-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAQWJESRTXUXBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CC=C(O2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-5-(4-fluorobenzoyl)furan
Reactant of Route 2
Reactant of Route 2
2-Bromo-5-(4-fluorobenzoyl)furan
Reactant of Route 3
Reactant of Route 3
2-Bromo-5-(4-fluorobenzoyl)furan
Reactant of Route 4
2-Bromo-5-(4-fluorobenzoyl)furan
Reactant of Route 5
Reactant of Route 5
2-Bromo-5-(4-fluorobenzoyl)furan
Reactant of Route 6
Reactant of Route 6
2-Bromo-5-(4-fluorobenzoyl)furan

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.